N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine
Description
N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a thian-3-amine backbone with chloro and fluoro substituents on a phenyl ring
Properties
IUPAC Name |
N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFNO2S/c1-15(2,12-6-3-7-13(16)14(12)17)10-18-11-5-4-8-21(19,20)9-11/h3,6-7,11,18H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKWKCZNSMZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCS(=O)(=O)C1)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chloro-2-fluoroaniline precursor. This precursor undergoes alkylation with 2-methylpropyl bromide under basic conditions to form the intermediate. The intermediate is then subjected to a cyclization reaction with thian-3-amine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the chloro or fluoro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-2-amine
- N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-4-amine
Uniqueness
N-[2-(3-chloro-2-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and fluoro groups on the phenyl ring, along with the thian-3-amine backbone, provides distinct properties that can be advantageous in certain applications compared to its analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
